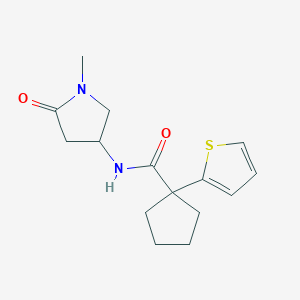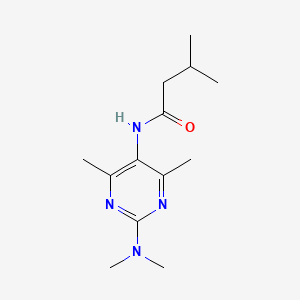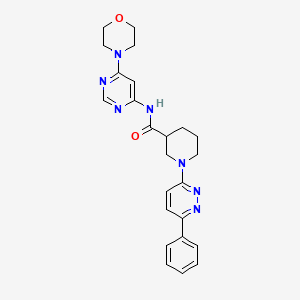
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, also known as DMPP, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. DMPP is a piperazine derivative that has been found to have a unique mechanism of action, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been found to activate nicotinic acetylcholine receptors by binding to a specific site on the receptor. This binding leads to the opening of ion channels, which allows the influx of positively charged ions such as calcium and sodium. This influx of ions can lead to various physiological and biochemical effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of ion channels. In addition, this compound has been found to have an inhibitory effect on nitrification in soil, which can help reduce the loss of nitrogen from fertilizers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has several advantages for use in laboratory experiments, including its ability to activate specific nicotinic acetylcholine receptors and its potential as a nitrification inhibitor. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one, including its use as a tool compound for studying nicotinic acetylcholine receptors in different tissues and its potential as a nitrification inhibitor in agriculture. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique mechanism of action and potential as a nitrification inhibitor make it a promising candidate for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of piperazine with acryloyl chloride and subsequent alkylation with methyl iodide. Another method involves the reaction of piperazine with 2-acetyl-1-methylpyridinium iodide followed by treatment with sodium hydroxide.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and agriculture. In neuroscience, this compound has been shown to activate certain types of nicotinic acetylcholine receptors, which are important in the regulation of neurotransmitter release. In pharmacology, this compound has been used as a tool compound to study the function of nicotinic acetylcholine receptors in various tissues. In agriculture, this compound has been investigated as a nitrification inhibitor, which can help reduce the loss of nitrogen from fertilizers.
Propiedades
IUPAC Name |
1,5-dimethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(12)11-6-9(13)10(3)5-7(11)2/h4,7H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBGZCSWGTYUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2924409.png)



![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2924417.png)


![1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2924425.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]acetic acid](/img/structure/B2924426.png)


![(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2924429.png)
